JWH-203

Übersicht

Beschreibung

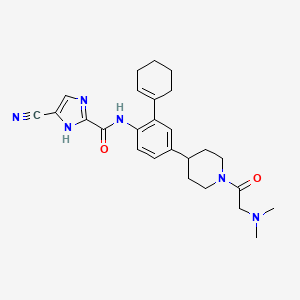

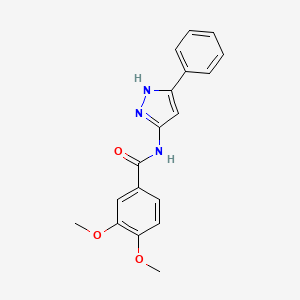

JWH-203: (1-Pentyl-3-(2-Chlorophenylacetyl)indol) ist ein synthetisches Cannabinoid, das zur Familie der Phenylacetylindole gehört. Es wirkt als Cannabinoid-Agonist mit annähernd gleicher Affinität sowohl an den Cannabinoid-Rezeptor Typ 1 (CB1) als auch an den Cannabinoid-Rezeptor Typ 2 (CB2) und weist eine Dissoziationskonstante (Ki) von 8,0 Nanomolar an CB1 und 7,0 Nanomolar an CB2 auf . Diese Verbindung wurde ursprünglich von John W. Huffman entdeckt und wurde in der wissenschaftlichen Forschung zur Untersuchung der Wirkungen synthetischer Cannabinoide eingesetzt .

Wissenschaftliche Forschungsanwendungen

JWH-203 has been extensively used in scientific research for various applications:

Wirkmechanismus

Target of Action

JWH-203 is an analgesic chemical from the phenylacetylindole family. Its primary targets are the CB₁ and CB₂ receptors, which are part of the endocannabinoid system. These receptors play crucial roles in modulating various physiological processes, including pain perception, immune response, and inflammation .

Biochemische Analyse

Biochemical Properties

JWH-203 acts as a cannabinoid agonist, binding to the CB1 and CB2 receptors with a Ki of 8.0 nM and 7.0 nM respectively . This interaction with the cannabinoid receptors is key to its role in biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily mediated through its action as a cannabinoid agonist . By binding to the CB1 and CB2 receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CB1 and CB2 receptors . This binding can lead to changes in gene expression and can influence the activity of various enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von JWH-203 beinhaltet die Reaktion von 1-Pentylindol mit 2-Chlorbenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion verläuft typischerweise unter wasserfreien Bedingungen und wird unter einer inerten Atmosphäre durchgeführt, um zu verhindern, dass Feuchtigkeit die Reaktion stört .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen werden auf maximale Ausbeute und Reinheit optimiert. Das Produkt wird dann mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: JWH-203 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu den entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholen oder Aminen führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Indol-Stickstoff oder am Phenylring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel oder Nucleophile unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten oder nucleophil-substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

This compound wurde in der wissenschaftlichen Forschung für verschiedene Anwendungen umfassend eingesetzt:

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an und Aktivierung von Cannabinoid-Rezeptoren CB1 und CB2. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse wie Schmerz, Stimmung, Appetit und Immunantwort spielt . Nach Bindung an diese Rezeptoren imitiert this compound die Wirkungen von endogenen Cannabinoiden, was zur Modulation der Neurotransmitterfreisetzung und nachfolgenden physiologischen Effekten führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

JWH-250: 1-Pentyl-3-(2-Methoxyphenylacetyl)indol

JWH-249: 1-Pentyl-3-(2-Bromophenylacetyl)indol

Vergleich: JWH-203 ist unter seinen Analoga einzigartig aufgrund seiner starken in-vitro-Bindungsaffinität für Cannabinoid-Rezeptoren. Während JWH-250, JWH-249 und JWH-251 ebenfalls Cannabinoid-Rezeptor-Agonistenaktivität aufweisen, weist this compound die stärkste Bindungsaffinität in der Phenylacetylindol-Gruppe auf . Trotz seines schwächeren CB1 Ki in vitro ist das 2-Methylindol-Derivat JWH-204 in Tierversuchen zur Cannabinoidaktivität potenter als this compound .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDINKDBAZJOSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235557 | |

| Record name | JWH-203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-54-5 | |

| Record name | JWH 203 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864445-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JWH-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52CP80V8FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: JWH-203, chemically known as 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid receptor agonist (SCRA). While its specific mechanism of action in humans is not fully elucidated in the provided research, it is known to act on cannabinoid receptors in the body, particularly CB1 and CB2 receptors, similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in marijuana. [, , ] This interaction is responsible for its cannabis-like effects. []

ANone: Several analytical techniques have been employed to characterize this compound.

- Molecular Formula: C21H22ClNO []

- Molecular Weight: 339.86 g/mol []

- Spectroscopic Data:

- NMR: Detailed NMR data, including chemical shifts and coupling constants, are available in the literature. []

- UV Spectroscopy: UV spectra of this compound have been recorded and can be used for identification. []

- Mass Spectrometry: Characteristic mass spectral data, including precursor and product ions, have been reported for this compound, facilitating its identification in various matrices. [, , , , , ]

A: Research suggests that this compound has been found in varying amounts in products marketed as “legal highs” or "herbal incense." For example, one study identified this compound in 7% of the seized products analyzed. [] Another study identified this compound in combination with other synthetic cannabinoids in commercially available "Spice" products. []

A: Several studies have investigated the metabolism of this compound in humans. The most common metabolic pathways include monohydroxylation, dihydroxylation, and formation of N-pentanoic acid metabolites. [, , ] Specifically, N-(4-hydroxypentyl) metabolites can differentiate between the intake of fluorinated and non-fluorinated analogs of this compound. []

ANone: Several analytical methods have been developed for the detection and quantification of this compound in biological samples, primarily serum and urine:

- GC-MS: Gas chromatography-mass spectrometry (GC-MS) offers a rapid screening approach for this compound. [, ]

- LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for both screening and quantification of this compound and its metabolites. This technique offers high sensitivity and selectivity. [, , , , , ]

- UHPLC-QTOF-MS: Ultra-high pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides high sensitivity and resolution for identification and quantification of this compound and its metabolites in complex matrices like urine. [, ]

A: The continuous emergence of new SCRAs with diverse chemical structures poses a challenge for timely identification and analysis. [, ] Analytical methods need constant updates to encompass these new compounds and their metabolites. [] The lack of reference standards for newly emerging SCRAs further complicates their identification. [, ]

A: Studies in rats showed that this compound fully substituted for the discriminative stimulus effects of Δ9-THC, indicating that it produces similar subjective effects. [] This suggests this compound may share abuse liability characteristics with Δ9-THC. []

A: While the onset of action of this compound may be similar to or even shorter than that of Δ9-THC, some research suggests that the effects of this compound might last significantly longer. [] This prolonged duration of action could potentially lead to increased risks for users. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

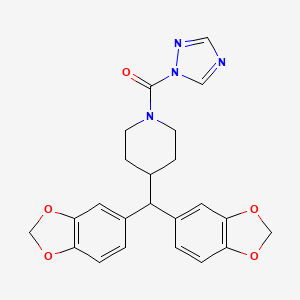

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)